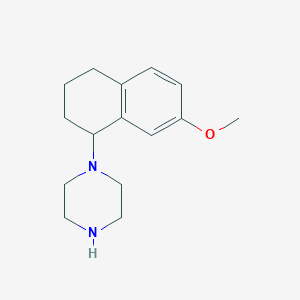

(7-Methoxytetralin-1-yl)piperazine

描述

属性

分子式 |

C15H22N2O |

|---|---|

分子量 |

246.35 g/mol |

IUPAC 名称 |

1-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine |

InChI |

InChI=1S/C15H22N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h5-6,11,15-16H,2-4,7-10H2,1H3 |

InChI 键 |

KXEROXFYRWYIGF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(CCCC2N3CCNCC3)C=C1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Piperazine Derivatives

Structural Modifications and Target Affinity

Piperazine derivatives exhibit significant variability in pharmacological profiles depending on substituents. Key comparisons include:

Piperazine vs. Piperidine Linkers

- Thiazolo[5,4-d]pyrimidine Derivatives: Piperidine-substituted compound 1 (Ki = 594 nM at hA2AAR) showed 10-fold lower affinity than its piperazine analog 3 (Ki = 58 nM), highlighting the superiority of piperazine in adenosine receptor binding . Substitutions on the piperazine ring (e.g., benzyl, phenyl) further modulate activity. Phenylethyl or para-substituted groups (e.g., OCH2CH2OCH3) reduced binding, while ethylamine chains enhanced hA2AAR affinity .

Substitution Patterns on the Piperazine Ring

- Coumarin-Piperazine Derivatives: Compounds with a three-carbon linker between coumarin and piperazine, an acetyl group at C-6, and ortho/meta/para-phenyl substituents exhibited subnanomolar 5-HT1A affinity (e.g., 3d, Ki < 1 nM). Replacing piperazine with morpholine or introducing para-chloro/nitro groups drastically reduced activity .

- Arylpiperazines :

Rigid vs. Flexible Substituents

Metabolic Stability

Piperazine rings are often metabolic hotspots. For example:

- In Chagas disease drug candidates, piperazine deethylation and N-oxide formation were major metabolic pathways. Replacing piperazine with isosteres (e.g., diazepanes) improved metabolic stability .

- The methoxy group in this compound may sterically hinder oxidative metabolism, similar to 2-methoxyphenyl substituents in arylpiperazines .

Selectivity Profiles

- PARP-1 Inhibitors: Piperazine-substituted naphthoquinones showed enhanced PARP-1 selectivity over other isoforms, attributed to optimized hydrogen bonding and steric interactions .

- 5-HT1A vs. 5-HT2A Receptors: Subnanomolar 5-HT1A affinity in coumarin-piperazine derivatives (3d, 5d) correlated with ortho/meta substituents, while para-substituents reduced selectivity .

Data Tables: Key Pharmacological Comparisons

Table 2: Impact of Substituents on Piperazine Activity

| Substituent Type | Example Compounds | Effect on Activity |

|---|---|---|

| Benzyl/Phenyl | Thiazolo[5,4-d]pyrimidine | Moderate to high hA2AAR affinity (Ki = 58–594 nM) |

| Phenylethyl/para-OCH3 | Compound 5 | Reduced binding (Ki > 100 nM) |

| Ethylamine Chains | Compounds 7–8 | Improved hA2AAR affinity (Ki < 50 nM) |

| 2-Methoxyphenyl | Arylpiperazine 18 | Exceptional 5-HT1A selectivity (Ki = 0.6 nM) |

准备方法

Reaction Mechanism and Substrate Preparation

The most widely documented method for synthesizing (7-methoxytetralin-1-yl)piperazine involves reductive amination of 7-methoxy-1-tetralone with piperazine derivatives. This two-step process begins with the condensation of the ketone with a protected piperazine, such as 1-formyl piperazine, in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). The Lewis acid catalyzes imine formation by dehydrating the reaction mixture, as evidenced by the disappearance of ketone absorption in infrared spectra. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol yields the secondary amine, with the methoxytetralin moiety directly bonded to the piperazine nitrogen.

Key advantages of this method include:

Catalytic and Solvent Systems

Titanium(IV) isopropoxide serves dual roles as both a Lewis acid and dehydrating agent, enabling imine formation under mild conditions (60–65°C). Ethanol is the preferred solvent for the reduction step due to its compatibility with NaBH₄, though toluene has been used for intermediate purification via azeotropic distillation. Post-reduction workup involves sequential acid-base extraction:

-

Acidic wash : Removes unreacted starting materials using 1N HCl.

-

Basification : Sodium carbonate liberates the free base, which is extracted into methylene chloride.

Alternative Synthetic Pathways

Nucleophilic Substitution and Alkylation

While less common, alkylation of pre-formed piperazine with halogenated tetralin derivatives offers an alternative route. For example, 7-methoxy-1-chlorotetralin reacts with piperazine in refluxing toluene, though this method suffers from lower yields (≤50%) due to competing elimination reactions. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity, achieving conversions >60% under microwave irradiation.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Economic viability hinges on solvent recovery and catalyst reuse. Xylene and toluene are favored for their high boiling points and azeotropic water removal capabilities. Patent data indicate that Ti(OiPr)₄ can be recovered via filtration of the sodium hydroxide quench precipitate, though yields drop by 8–12% upon reuse.

Impurity Control

The principal impurity, exo-isomers arising from competing reduction pathways, is mitigated by:

-

Low-temperature reduction : Maintaining temperatures below 15°C during NaBH₄ addition.

-

Crystallization : Hexane trituration reduces exo-content to <0.5%.

Analytical Characterization

Spectroscopic Data

常见问题

Q. What emerging therapeutic targets are explored for this compound beyond CNS disorders?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。